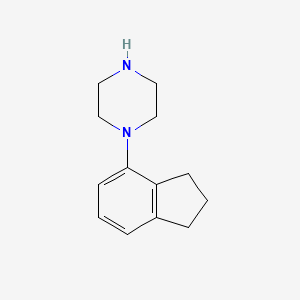

1-(2,3-Dihydro-1H-inden-4-yl)piperazine

Übersicht

Beschreibung

1-(2,3-Dihydro-1H-inden-4-yl)piperazine is a chemical compound with the molecular formula C13H18N2. It is a derivative of piperazine, featuring an indane moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydro-1H-inden-4-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-(2,3-dihydro-1H-inden-4-yl)amine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dihydro-1H-inden-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine is CHN, with a molecular weight of approximately 202.295 g/mol. The compound features a piperazine ring fused with a dihydroindene structure, which contributes to its biological activity and stability in various formulations.

Pharmaceutical Applications

-

Antidepressant Activity :

- Research indicates that compounds similar to this compound exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives can enhance mood and cognitive function in animal models, suggesting potential for developing new antidepressant medications.

-

Antipsychotic Properties :

- The compound has been investigated for its antipsychotic effects. Preliminary studies indicate that it may act on dopamine receptors, which are critical in managing schizophrenia and other psychotic disorders. Further clinical trials are necessary to establish its efficacy and safety profile.

-

Neuroprotective Effects :

- Some studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Cosmetic Applications

-

Skin Care Formulations :

- The compound's unique properties make it suitable for inclusion in cosmetic formulations aimed at enhancing skin health. It can act as an emulsifier or stabilizer in creams and lotions, improving texture and application properties.

-

Anti-Aging Products :

- Due to its potential antioxidant properties, this compound is being explored for use in anti-aging products. Its ability to scavenge free radicals may help reduce oxidative stress on the skin, promoting a youthful appearance.

Material Science Applications

-

Polymer Chemistry :

- The compound can be utilized as a building block in polymer synthesis, particularly for creating novel materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance flexibility and durability.

-

Nanotechnology :

- Research is ongoing into the use of this compound in the development of nanoparticles for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a valuable candidate in nanomedicine.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antidepressant | Research on Neurotransmitter Modulation | Demonstrated significant mood enhancement in animal models. |

| Antipsychotic | Dopamine Receptor Interaction Study | Potential efficacy in reducing psychotic symptoms observed. |

| Cosmetic Formulation | Skin Health Improvement Study | Improved texture and hydration in skin care products noted. |

| Polymer Chemistry | Novel Material Development | Enhanced mechanical properties achieved through polymerization. |

Wirkmechanismus

The mechanism of action of 1-(2,3-Dihydro-1H-inden-4-yl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

- 1-(2,3-Dihydro-1H-inden-2-yl)piperazine

- 1-(2,3-Dihydro-1H-inden-4-yl)-4-(2-naphthalenylsulfonyl)piperazine

- Indole derivatives

Uniqueness: 1-(2,3-Dihydro-1H-inden-4-yl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indane moiety and piperazine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Biologische Aktivität

1-(2,3-Dihydro-1H-inden-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic indane structure fused to a piperazine ring. This configuration is believed to enhance its interaction with various biological targets, which is crucial for its therapeutic potential. The molecular formula for this compound is , and it exists in various forms, including dihydrochloride salts.

Interaction with Biological Targets

This compound exhibits its biological activity primarily through interactions with neurotransmitter systems and enzymatic pathways. The indane moiety may engage with receptor sites in the central nervous system, while the piperazine ring modulates neurotransmitter activity. This dual mechanism is thought to influence mood, cognition, and motor functions.

Inhibition of Carbonic Anhydrases

One of the notable biological activities of this compound is its role as a carbonic anhydrase inhibitor . Studies have shown that derivatives can inhibit human carbonic anhydrases I and II, which are vital for maintaining acid-base balance in physiological processes.

Biological Activities

-

Anticancer Activity

- Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating potent antiproliferative effects.

- Antiplasmodial Activity

- Neuroprotective Effects

Table 1: Summary of Biological Activities

Notable Research Findings

A study focused on the synthesis and evaluation of various piperazine derivatives found that modifications to the piperazine ring significantly affected their biological activity. Specifically, substituents on the indane moiety enhanced binding affinity to biological targets, leading to improved efficacy against cancer cells .

Another research highlighted the compound's ability to inhibit carbonic anhydrases effectively, suggesting potential applications in treating conditions related to acid-base imbalance.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-inden-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-11-4-2-6-13(12(11)5-1)15-9-7-14-8-10-15/h2,4,6,14H,1,3,5,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOBEWYDAQTKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594207 | |

| Record name | 1-(2,3-Dihydro-1H-inden-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796856-40-1 | |

| Record name | 1-(2,3-Dihydro-1H-inden-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.